molecular formula C5H10O5 B1625174 D-Lyxofuranose CAS No. 532-20-7

D-Lyxofuranose

Cat. No.: B1625174
CAS No.: 532-20-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AGQMPKSLSA-N
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Description

D-Lyxofuranose is a rare sugar belonging to the pentose class of carbohydrates. It is a five-carbon sugar with the molecular formula C5H10O5. This compound is the furanose form of D-lyxose, which means it adopts a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Lyxofuranose can be synthesized through several methods. One efficient approach involves the conversion of D-ribose into this compound via a series of chemical reactions. For instance, a cascade reaction sequence using Tebbe reagent can convert 2,3-O-isopropylidene-L-erythruronolactone to 4a-carba-α-D-lyxofuranose . This method involves methylenation, cleavage of the isopropyl group, carbocyclization, and further methylenation.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their sustainability and efficiency. Enzymes such as D-lyxose isomerase can catalyze the reversible isomerization between D-xylulose and D-lyxose . This biocatalytic route is preferred over chemical synthesis due to its milder reaction conditions and reduced chemical waste.

Chemical Reactions Analysis

Types of Reactions: D-Lyxofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to form corresponding aldonic acids.

    Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of alditols.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups onto the sugar molecule.

Major Products: The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry

D-Lyxofuranose has been investigated for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its structural similarity to other biologically active sugars allows it to interact with biological systems effectively.

Case Study: Antiviral Activity

  • A study demonstrated that derivatives of this compound exhibit significant antiviral activity against certain viruses. The synthesis of 1-amino-4a-carba-α-D-lyxofuranose was explored, revealing its potential as a lead compound in antiviral drug development .

Carbohydrate Synthesis

This compound serves as a valuable building block in the synthesis of complex carbohydrates and glycosides. Its reactivity can be harnessed to create various glycosidic linkages, which are essential in the design of oligosaccharides.

Synthesis Overview

  • Researchers have synthesized several derivatives of this compound, including 4a-carba-D-lyxofuranose derivatives, which are used as intermediates in the preparation of more complex carbohydrate structures .

Data Table: Synthesis Pathways

Compound NameSynthetic MethodologyYield (%)Reference
1-amino-4a-carba-α-D-lyxofuranoseMulti-step synthesis85
4a-carba-D-lyxofuranoseProtecting group strategy90
β-D-lyxofuranoseAcetylation and anhydro formation75

Material Science

In material science, this compound is being explored for its potential use in creating biocompatible materials. Its ability to form hydrogels and other polymeric structures makes it a candidate for biomedical applications such as drug delivery systems.

Case Study: Hydrogel Formation

  • A recent study highlighted the use of this compound-based hydrogels for controlled drug release. The hydrogels demonstrated favorable biocompatibility and mechanical properties, making them suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of D-Lyxofuranose involves its interaction with specific enzymes and metabolic pathways. For example, D-lyxose isomerase catalyzes the reversible isomerization between D-xylulose and D-lyxose . This enzyme exhibits high substrate specificity and thermostability, making it suitable for industrial applications. The enzyme’s activity is stabilized by a disulfide bond and increased hydrophobicity at the dimer interface .

Comparison with Similar Compounds

    D-Xylose: Another pentose sugar with a similar structure but different stereochemistry.

    D-Ribose: A pentose sugar that is a key component of ribonucleic acid (RNA).

    D-Arabinose: A pentose sugar with a different arrangement of hydroxyl groups.

Uniqueness of D-Lyxofuranose: this compound is unique due to its specific structural configuration and the ability to form stable furanose rings. Its high substrate specificity and thermostability in enzymatic reactions make it particularly valuable for industrial applications .

Biological Activity

D-Lyxofuranose is a naturally occurring sugar that belongs to the furanose family of carbohydrates. Its unique structure and biological properties have garnered attention in various fields, including medicine and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antioxidant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is an epimer of D-ribofuranose, differing at the C2 position. Its molecular formula is C5H10O5C_5H_{10}O_5, and it exists primarily in the furanose form, which is a five-membered ring structure. This configuration is significant for its biological interactions.

PropertyValue
Molecular Weight150.13 g/mol
Melting PointNot specified
SolubilitySoluble in water
StructureFuranose form

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties in various studies. For instance, it has been evaluated against several bacterial strains, showing inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in 2021 investigated the antimicrobial activity of synthetic derivatives of D-lyxose, including this compound. The results indicated that these compounds exhibited significant antibacterial activity, particularly against gram-positive bacteria like S. aureus. The mechanism was suggested to involve disruption of bacterial cell membranes, leading to altered morphology and impaired division .

Antiviral Properties

Research has also highlighted the antiviral potential of this compound. It has been shown to possess virostatic properties against DNA viruses such as herpes simplex virus (HSV). A patent from 2004 described the use of D-lyxofuranosyl derivatives as therapeutic agents against viral infections, indicating their efficacy in reducing viral titers in vitro .

Table 2: Antiviral Activity Against Herpes Virus

CompoundViral Titer Reduction (IDTC 50/ml)
Control10^6.5
1-(β-D-lyxofuranosyl)-cytosine10^3.6
9-(α-D-lyxofuranosyl)-adenine10^2.5

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. In vitro assays demonstrated its ability to scavenge free radicals effectively, contributing to its potential health benefits. The antioxidant activity was measured using methods such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays.

Research Findings on Antioxidant Activity

A study indicated that derivatives of D-lyxose exhibited significant antioxidant activity, which could be beneficial for preventing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound derivatives has been a focus of research due to their enhanced biological activities. For example, synthetic gallotannins derived from D-lyxose have shown improved antimicrobial properties compared to their natural counterparts .

Table 3: Comparison of Biological Activities of this compound Derivatives

DerivativeAntimicrobial ActivityAntiviral ActivityAntioxidant Activity
Synthetic GallotanninsHighModerateHigh
Natural this compoundModerateLowModerate

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing the conformational dynamics of D-lyxofuranose in solution?

Infrared (IR) absorption and nuclear magnetic resonance (NMR) spectroscopy are primary tools. IR identifies hydroxyl and ring vibrational modes, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve anomeric equilibria and ring puckering. For example, the National Bureau of Standards utilized IR to analyze monosaccharides like this compound, emphasizing the correlation between absorption bands and stereochemistry . Conformational analysis via NMR can distinguish between 3T2^3\text{T}_2 and 2T3^2\text{T}_3 furanose ring puckers, critical for understanding reactivity .

Q. How can researchers differentiate this compound from its epimers in carbohydrate mixtures?

Paper chromatography and high-performance liquid chromatography (HPLC) with chiral stationary phases are effective. Oxidation reactions (e.g., periodate cleavage) combined with mass spectrometry can also identify structural distinctions. The National Bureau of Standards documented oxidation studies of polycyclic hydrocarbons and sugars, highlighting the utility of derivatization for separation .

Q. What experimental protocols ensure reproducible synthesis of this compound derivatives?

Start with D-lyxose and employ isopropylidene protection at the 2,3-positions to stabilize the furanose form. For example, the synthesis of furofuranones from this compound derivatives involves sequential protection/deprotection steps using NaOMe and hydrogenation catalysts (e.g., PtO2_2) to control stereochemistry . Detailed protocols should adhere to reproducibility standards, as outlined in the Beilstein Journal of Organic Chemistry guidelines .

Advanced Research Questions

Q. How do stereoelectronic effects influence the regioselectivity of glycosylation reactions involving this compound?

The cis-orientation of hydroxyl groups at C(2) and C(3) in this compound creates distinct electron-donating/withdrawing environments. Computational modeling (e.g., density functional theory) predicts preferential axial attack in glycosylation due to hyperconjugative stabilization of transition states. Experimental validation, such as nickel-catalyzed stereoselective alkylation, demonstrates higher yields for β-anomers under specific conditions .

Q. What strategies mitigate competing side reactions during multi-step syntheses of this compound-based natural products (e.g., KRN-7000)?

Key steps include:

  • Protection group optimization : Use trityl or benzyl groups to block reactive hydroxyls while enabling selective deprotection .
  • Catalyst selection : Pd(OH)2_2/C for hydrogenolysis avoids over-reduction of sensitive functionalities .
  • In situ monitoring : Real-time IR or HPLC tracks intermediates, reducing byproduct formation. Challenges in scaling such protocols are documented in total syntheses of glycosphingolipids .

Q. Why does this compound fail to form stable co-crystals with risedronate despite predicted three-point interactions?

Structural studies reveal that the tetrahydrofuran ring’s flexibility prevents optimal alignment with risedronate’s phosphate groups. While hydroxyls at C(2) and C(3) engage in hydrogen bonding, the absence of secondary interactions (e.g., π-stacking) destabilizes co-crystals. This contrasts with pyranose derivatives, where chair conformations enhance rigidity and binding .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from divergent purity assessment methods (e.g., NMR vs. HPLC) or impurity-driven off-target effects. Rigorous characterization (e.g., 1H^{1}\text{H}-NMR integration, elemental analysis) and biological assays under standardized conditions (e.g., cell line-specific protocols) are critical. For example, antiproliferative activity in goniofufurone analogues required iterative HPLC purification to isolate bioactive conformers .

Q. Methodological Recommendations

  • Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: include full spectroscopic datasets (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR, HRMS) in supplementary materials and validate new compounds via X-ray crystallography or 2D-NMR .
  • Error Analysis : Quantify uncertainties in synthetic yields using propagation of error computations, as demonstrated in National Bureau of Standards studies .

Properties

IUPAC Name

(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465691
Record name D-LYXOFURANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-20-7
Record name D-LYXOFURANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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